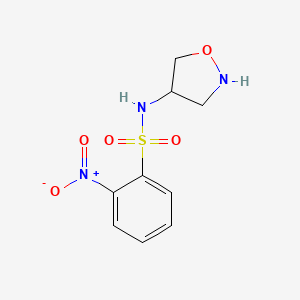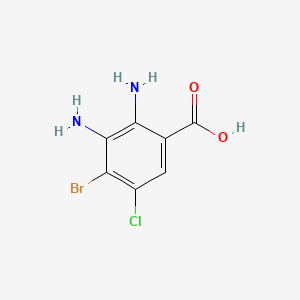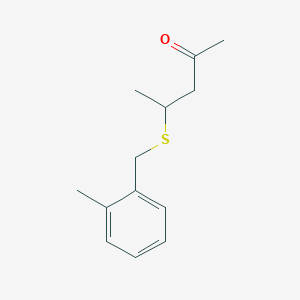![molecular formula C9H18N2O B13542628 (4aS,8aR)-6-ethyl-octahydro-2H-pyrido[4,3-b]morpholine](/img/structure/B13542628.png)
(4aS,8aR)-6-ethyl-octahydro-2H-pyrido[4,3-b]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4aS,8aR)-6-ethyl-octahydro-2H-pyrido[4,3-b]morpholine” is a fascinating compound with a complex structure. Let’s break it down:
Chemical Formula: CHNO
IUPAC Name: this compound
Molecular Weight: 169.27 g/mol
This compound belongs to the morpholine family, characterized by a six-membered ring containing both nitrogen and oxygen atoms. Its unique structure makes it intriguing for various applications.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for preparing this compound. One common method involves cyclization of an appropriate precursor, followed by reduction. For example:
- Start with an ethyl-substituted amine precursor.
- Cyclize the precursor using an appropriate reagent (e.g., acid-catalyzed cyclization).
- Reduce the resulting intermediate to obtain the target compound.
Industrial Production:: Industrial-scale production typically involves efficient and scalable processes. These may include:
- Batch or continuous reactions
- Optimization of reaction conditions (temperature, pressure, catalysts)
- Purification steps (distillation, crystallization)
Chemical Reactions Analysis
Reactions::
Oxidation: Undergoes oxidation reactions, yielding various functional groups.
Reduction: Can be selectively reduced to form saturated derivatives.
Substitution: Reacts with electrophiles (e.g., alkyl halides) to form substituted derivatives.
Catalytic Hydrogenation: Using a metal catalyst (e.g., palladium on carbon) under hydrogen gas.
Acid-Catalyzed Cyclization: Employing strong acids (e.g., sulfuric acid) to form the morpholine ring.
Alkylation: Reacting with alkyl halides in the presence of a base (e.g., sodium hydroxide).
Scientific Research Applications
Chemistry::
Intermediate Synthesis: Used as a building block in organic synthesis.
Chiral Ligands: Serves as a chiral ligand in asymmetric catalysis.
Drug Development: Investigated for potential pharmaceutical applications due to its unique structure.
Neurochemistry: May interact with neurotransmitter receptors.
Fine Chemicals: Used in specialty chemicals and agrochemicals.
Flavor and Fragrance: Adds unique notes to perfumes and flavors.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with specific receptors or enzymes, influencing cellular processes.
Comparison with Similar Compounds
While there are related morpholines, the ethyl substitution and unique ring fusion set this compound apart. Similar compounds include morpholine itself and other saturated heterocycles.
Properties
Molecular Formula |
C9H18N2O |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(4aS,8aR)-6-ethyl-2,3,4,4a,5,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine |
InChI |
InChI=1S/C9H18N2O/c1-2-11-5-3-9-8(7-11)10-4-6-12-9/h8-10H,2-7H2,1H3/t8-,9+/m0/s1 |
InChI Key |
QCXAZFGAIOFYNS-DTWKUNHWSA-N |
Isomeric SMILES |
CCN1CC[C@@H]2[C@H](C1)NCCO2 |
Canonical SMILES |
CCN1CCC2C(C1)NCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


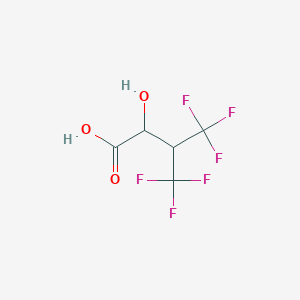
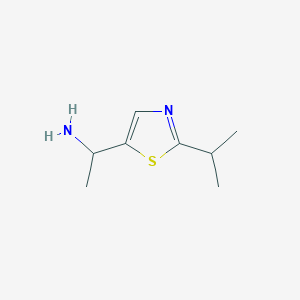

![2-[5-Chloro-2-(2-phenylethynyl)-1,3-thiazol-4-yl]aceticacid](/img/structure/B13542579.png)
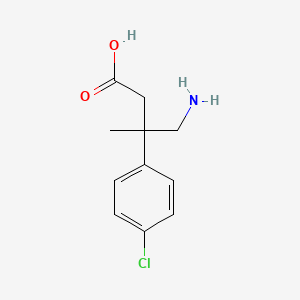


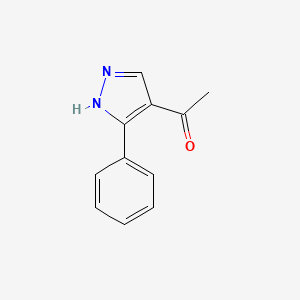
![2-(2-Fluorophenyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13542599.png)
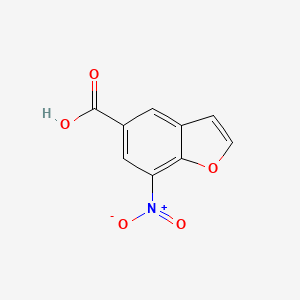
![{1-[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]cyclopentyl}methanamine](/img/structure/B13542608.png)
